



Unveiling the Spectroscopic Signature of Corylifol C: A Technical Guide

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Compound of Interest		
Compound Name:	Corylifol C	
Cat. No.:	B585845	Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of natural compounds is paramount for identification, characterization, and further investigation. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Corylifol C**, a flavonoid isolated from the fruits of Psoralea corylifolia.

Spectroscopic Data of Corylifol C

The structural elucidation of **Corylifol C**, a flavonoid with the molecular formula C₂₀H₁₈O₅, relies heavily on one-dimensional and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. While the primary research article detailing the initial isolation and characterization of **Corylifol C** was published in the journal Zhongcaoyao in 2008 by Cui et al., accessing the specific data from this source can be challenging. However, subsequent studies on the chemical constituents of Psoralea corylifolia have referenced this foundational work, allowing for the compilation of its spectroscopic profile.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For **Corylifol C**, the HRESIMS data reveals a protonated molecule, providing confirmation of its molecular formula.

Table 1: Mass Spectrometry Data for Corylifol C



lon	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	355.1227	355.1229	C20H19O5

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This data is essential for piecing together the compound's structure, including the arrangement of its aromatic rings, substituent groups, and stereochemistry. The following tables summarize the assigned chemical shifts for **Corylifol C**, typically recorded in deuterated methanol (CD₃OD) or acetone-d₆.

Table 2: 1H-NMR Spectroscopic Data for Corylifol C

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	8.13	S	
5	8.05	d	8.4
6	6.98	dd	8.4, 2.0
8	6.87	d	2.0
2'	7.38	d	2.0
5'	6.85	d	8.4
6'	7.35	dd	8.4, 2.0
1"	3.30	d	7.2
2"	5.25	t	7.2
4"	1.75	S	
5"	1.65	S	_

Table 3: 13C-NMR Spectroscopic Data for Corylifol C



Position	Chemical Shift (δ, ppm)
2	155.0
3	125.2
4	181.9
5	127.5
6	115.8
7	165.4
8	99.4
9	162.8
10	117.1
1'	124.1
2'	130.8
3'	122.1
4'	158.9
5'	116.3
6'	129.2
1"	22.5
2"	123.4
3"	132.1
4"	25.9
5"	17.8

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following outlines a general methodology for the isolation and spectroscopic



analysis of flavonoids like Corylifol C from plant material.

Isolation of Corylifol C

- Extraction: The dried and powdered fruits of Psoralea corylifolia are typically extracted with a solvent of medium polarity, such as ethyl acetate or methanol, to enrich the flavonoid content.
- Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to isolate the individual compounds. This often involves:
 - Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase with a gradient elution system of solvents like n-hexane and ethyl acetate.
 - Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the compound to achieve high purity.

Spectroscopic Analysis

- Mass Spectrometry:
 - Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source is used.
 - Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) at a low concentration.
 - Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]+. The instrument is calibrated to ensure high mass accuracy.
- NMR Spectroscopy:
 - Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
 - Sample Preparation: A few milligrams of the purified Corylifol C are dissolved in a deuterated solvent (e.g., CD₃OD or acetone-d₀) in an NMR tube.

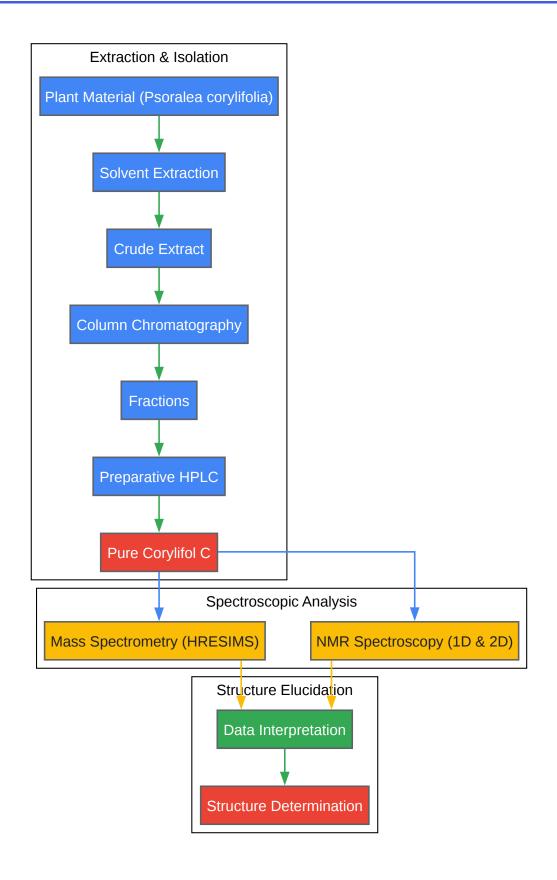


- Data Acquisition:
 - ¹H NMR: A standard one-dimensional proton spectrum is acquired.
 - ¹³C NMR: A proton-decoupled carbon spectrum is acquired.
 - 2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Workflow for Spectroscopic Analysis of Natural Products

The general workflow for the isolation and spectroscopic characterization of a natural product like **Corylifol C** can be visualized as a systematic process from raw plant material to a fully elucidated chemical structure.





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Caption: Workflow for the isolation and spectroscopic characterization of **Corylifol C**.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com